molecular formula C13H18N4O2 B12597218 N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea CAS No. 917745-88-1

N-Butyl-N'-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea

Cat. No.: B12597218
CAS No.: 917745-88-1
M. Wt: 262.31 g/mol
InChI Key: QGHPNLLQUAXVIR-UHFFFAOYSA-N
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Description

N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a butyl group, a but-3-yn-1-yl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or but-3-yn-1-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.

Scientific Research Applications

N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N’-[6-(but-3-yn-1-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea is unique due to its combination of a dihydropyrimidinone core with butyl and but-3-yn-1-yl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

917745-88-1

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

1-butyl-3-(4-but-3-ynyl-6-oxo-1H-pyrimidin-2-yl)urea

InChI

InChI=1S/C13H18N4O2/c1-3-5-7-10-9-11(18)16-12(15-10)17-13(19)14-8-6-4-2/h1,9H,4-8H2,2H3,(H3,14,15,16,17,18,19)

InChI Key

QGHPNLLQUAXVIR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=NC(=CC(=O)N1)CCC#C

Origin of Product

United States

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